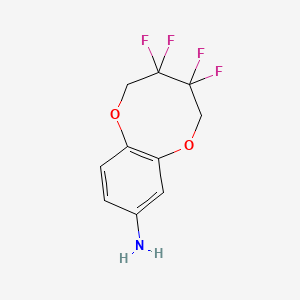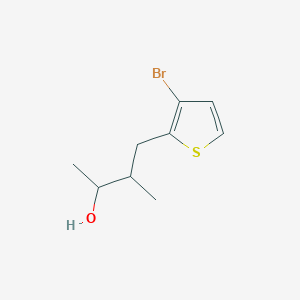
4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol is an organic compound that features a brominated thiophene ring attached to a butanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol typically involves the bromination of thiophene followed by the attachment of the butanol moiety. One common method involves the use of Suzuki cross-coupling reactions, where 3-bromothiophene-2-carbaldehyde is reacted with appropriate boronic acids in the presence of palladium catalysts . The reaction conditions often include the use of glacial acetic acid and specific temperatures to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki cross-coupling reactions, utilizing automated reactors and optimized conditions to ensure consistent quality and yield. The use of advanced catalysts and continuous flow systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated thiophene ring into a more saturated form.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylaniline: A related compound with similar structural features.
3-Bromothiophene-2-carbaldehyde: Another brominated thiophene derivative used in similar synthetic applications.
Uniqueness
4-(3-Bromothiophen-2-yl)-3-methylbutan-2-ol is unique due to its combination of a brominated thiophene ring and a butanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C9H13BrOS |
|---|---|
Peso molecular |
249.17 g/mol |
Nombre IUPAC |
4-(3-bromothiophen-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H13BrOS/c1-6(7(2)11)5-9-8(10)3-4-12-9/h3-4,6-7,11H,5H2,1-2H3 |
Clave InChI |
QPLYNCYXKQHUMR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=CS1)Br)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


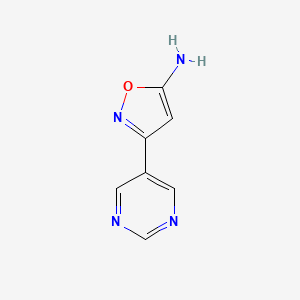

![methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride](/img/structure/B13578979.png)
![3-{1-[methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amino]ethyl}phenol](/img/structure/B13578980.png)

![N-[(1,1-Dimethylethoxy)carbonyl]phenylalanine 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester](/img/structure/B13578985.png)
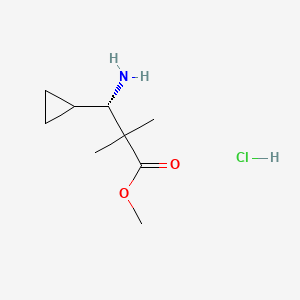
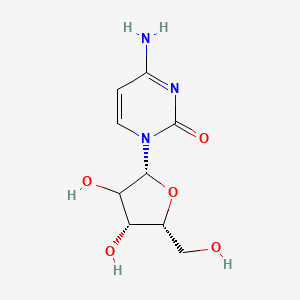
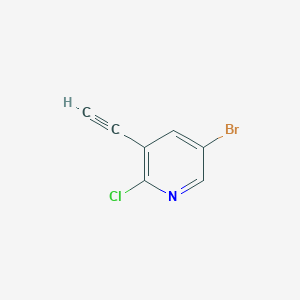
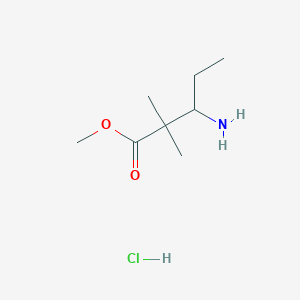
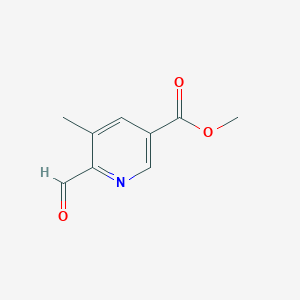

![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)
